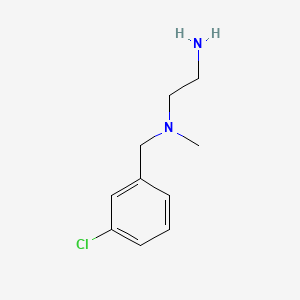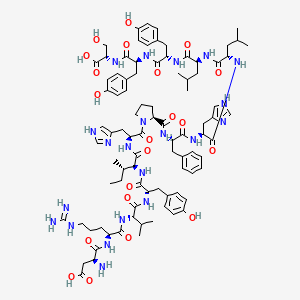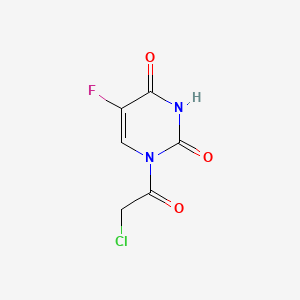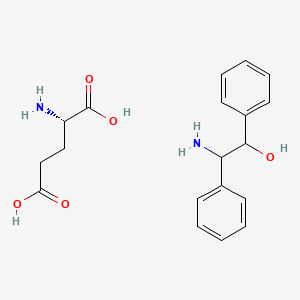
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid typically involves the acetylation of 5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Shares similar structural features but lacks the acetoxy groups.
5,8-Bis(acetyloxy)-2,3-dichloro-1,4-naphthalenedione: Contains additional chlorine atoms, which may alter its reactivity and applications.
Uniqueness
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid is unique due to its specific acetoxy substitutions, which enhance its solubility and reactivity. These properties make it more versatile for various applications compared to its analogs.
Propiedades
Número CAS |
19591-46-9 |
|---|---|
Fórmula molecular |
C19H12O8 |
Peso molecular |
368.297 |
Nombre IUPAC |
5,8-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-6-14(27-9(2)21)16-15(13)17(22)11-4-3-10(19(24)25)7-12(11)18(16)23/h3-7H,1-2H3,(H,24,25) |
Clave InChI |
UWXHKFHGFVTJRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
Sinónimos |
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Hydroxysulfanyl)carbonyl]pyridine-2-carboxylic acid](/img/structure/B566355.png)
![7-[(2,4-Dihydroxy-5-methoxycarbonyl-3,6-dimethylphenyl)methyl]-1-formyl-2,8-dihydroxy-4,10-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-9-carboxylic acid](/img/structure/B566356.png)
![N-[(2-methoxyphenyl)-phenylmethyl]-N',N'-dimethyl-1-phenylethane-1,2-diamine](/img/structure/B566359.png)






![2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B566371.png)



